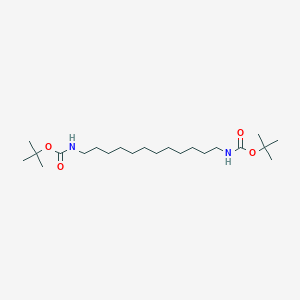
Di-tert-butyl dodecane-1,12-diyldicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl dodecane-1,12-diyldicarbamate is an organic compound with the molecular formula C22H44N2O4. It is known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butyl groups and a dodecane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl dodecane-1,12-diyldicarbamate typically involves the reaction of dodecane-1,12-diamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of dodecane-1,12-diamine with tert-butyl chloroformate: This step involves the nucleophilic attack of the amine groups on the carbonyl carbon of tert-butyl chloroformate, leading to the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes:
Reactant Preparation: Ensuring high purity of dodecane-1,12-diamine and tert-butyl chloroformate.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and reaction time.
Purification and Quality Control: Using advanced purification techniques and quality control measures to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl dodecane-1,12-diyldicarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dodecane-1,12-diamine and tert-butyl alcohol.
Oxidation: Oxidative conditions can lead to the formation of corresponding oxidized products.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Dodecane-1,12-diamine and tert-butyl alcohol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Compounds with substituted functional groups replacing the tert-butyl groups.
Aplicaciones Científicas De Investigación
Di-tert-butyl dodecane-1,12-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizing agent for biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or in targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of di-tert-butyl dodecane-1,12-diyldicarbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also interact with biological molecules, potentially altering their activity or stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl ethane-1,2-diyldicarbamate: Similar structure but with a shorter carbon chain.
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis, particularly for protecting amines.
tert-Butyl ethers of renewable diols: Used as oxygenated additives for motor gasoline.
Uniqueness
Di-tert-butyl dodecane-1,12-diyldicarbamate is unique due to its long dodecane backbone, which imparts specific physical and chemical properties. This makes it suitable for applications requiring long-chain compounds, such as in the synthesis of polymers or as intermediates in complex organic reactions.
Propiedades
Fórmula molecular |
C22H44N2O4 |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
tert-butyl N-[12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecyl]carbamate |
InChI |
InChI=1S/C22H44N2O4/c1-21(2,3)27-19(25)23-17-15-13-11-9-7-8-10-12-14-16-18-24-20(26)28-22(4,5)6/h7-18H2,1-6H3,(H,23,25)(H,24,26) |
Clave InChI |
HXINNZFJKZMJJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCCCCCCCCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















